(R)-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone
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Overview
Description
®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a hydroxyphenyl group and an oxazolidinone ring in its structure makes it a versatile intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone typically involves the reaction of 3-hydroxybenzaldehyde with ®-3-methyl-2-oxazolidinone under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of ®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-formylphenyl-3-methyl-2-oxazolidinone.
Reduction: Formation of 3-amino-3-methyl-2-oxazolidinone.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the oxazolidinone ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
®-3-(3-Hydroxyphenyl)-N-propylpiperidine hydrochloride: Another compound with a hydroxyphenyl group, used in pharmacological studies.
Alvimopan: Contains a hydroxyphenyl group and is used as an opioid receptor antagonist.
Uniqueness
®-5-(3-Hydroxyphenyl)-3-methyl-2-oxazolidinone is unique due to its specific combination of a hydroxyphenyl group and an oxazolidinone ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
(5R)-5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-6-9(14-10(11)13)7-3-2-4-8(12)5-7/h2-5,9,12H,6H2,1H3/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKOBHGSFGXCHJ-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=O)C2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H](OC1=O)C2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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